tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.
Addition of the Tert-butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylvinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidines or phenylvinyl derivatives.
Scientific Research Applications
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylvinyl group may contribute to its binding affinity, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ®-2-(1-phenylethyl)piperidine-1-carboxylate
- Tert-butyl ®-2-(1-phenylpropyl)piperidine-1-carboxylate
- Tert-butyl ®-2-(1-phenylbutyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(1-phenylethenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-19(16)17(20)21-18(2,3)4/h5-7,10-11,16H,1,8-9,12-13H2,2-4H3/t16-/m1/s1 |
InChI Key |
JXAFETOQYWTDGM-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.